molecular formula C10H11N3 B1279307 6-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 160017-13-0

6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No. B1279307
M. Wt: 173.21 g/mol
InChI Key: KUVMTKFDWSRABZ-UHFFFAOYSA-N
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Description

The compound of interest, 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, is a pyridine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The pyridine moiety is a common structure in many biologically active compounds, and the presence of a pyrrolidinyl group and a carbonitrile function can significantly alter its chemical and physical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of related pyridine carbonitriles involves multi-component reactions, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . Similarly, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was performed via a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . These methods highlight the versatility of pyridine carbonitriles in forming various derivatives through different synthetic routes.

Molecular Structure Analysis

The molecular structure of pyridine carbonitriles is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield a wide range of compounds with diverse properties. For instance, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, revealing the dihedral angles between the planes of the pyridine ring and its substituents . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine carbonitriles can undergo various chemical reactions, forming complexes with metals or reacting with different nucleophiles. For example, pyridine-2-carbonitrile reacted with copper(II), cobalt(II), and nickel(II) salts to form solid complexes . Additionally, the reactivity of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles was investigated, showcasing its potential as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as carbonitrile can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and solid-state properties .

Scientific Research Applications

Pyrrolidine and its derivatives have been widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Anticancer and antibacterial agents : Pyrrolidine derivatives have been studied for their potential as anticancer and antibacterial agents . The specific methods of application and experimental procedures would depend on the specific compound and the type of cancer or bacteria being targeted.

  • Central nervous system diseases : Pyrrolidine derivatives have also been investigated for their potential in treating central nervous system diseases . Again, the specific methods of application and experimental procedures would depend on the specific compound and the type of disease being targeted.

  • Antidiabetics : Pyrrolidine derivatives have been explored for their potential as antidiabetic agents . The specific methods of application and experimental procedures would depend on the specific compound and the type of diabetes being targeted.

  • Anti-inflammatory and analgesic agents : Pyrrolidine derivatives have been studied for their potential as anti-inflammatory and analgesic agents . The specific methods of application and experimental procedures would depend on the specific compound and the type of inflammation or pain being targeted.

  • Antidepressants : Pyrrolidine derivatives have been explored for their potential as antidepressants . The specific methods of application and experimental procedures would depend on the specific compound and the type of depression being targeted.

  • Antiviral agents : Pyrrolidine derivatives have been studied for their potential as antiviral agents . The specific methods of application and experimental procedures would depend on the specific compound and the type of virus being targeted.

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVMTKFDWSRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438150
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrrolidin-1-ylpyridine-2-carbonitrile

CAS RN

160017-13-0
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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